

Application Notes and Protocols for Chmfl-kit-033 Cell-Based Assays

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Compound of Interest

Compound Name: Chmfl-kit-033

Cat. No.: B12423970

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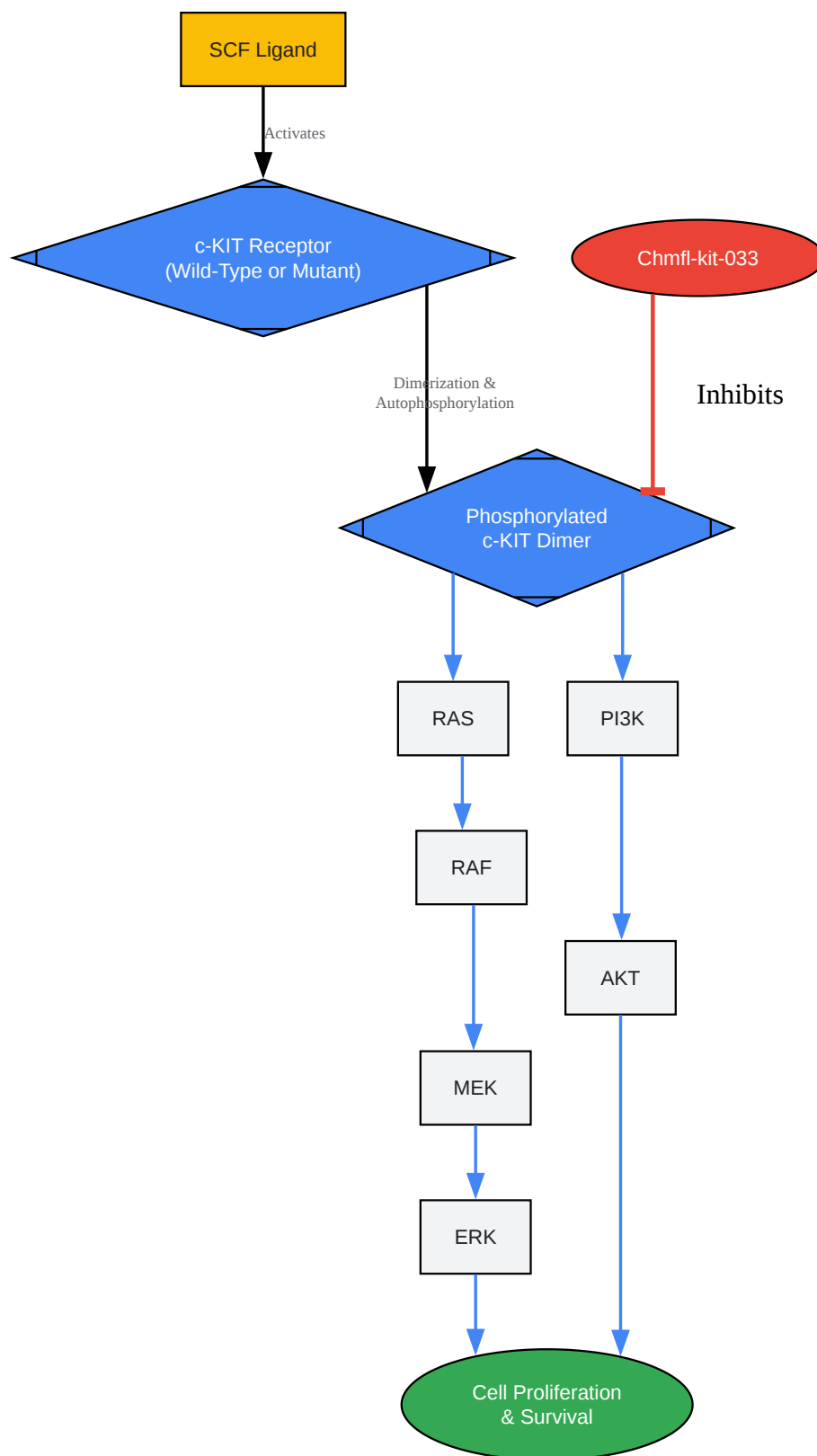
For Researchers, Scientists, and Drug Development Professionals

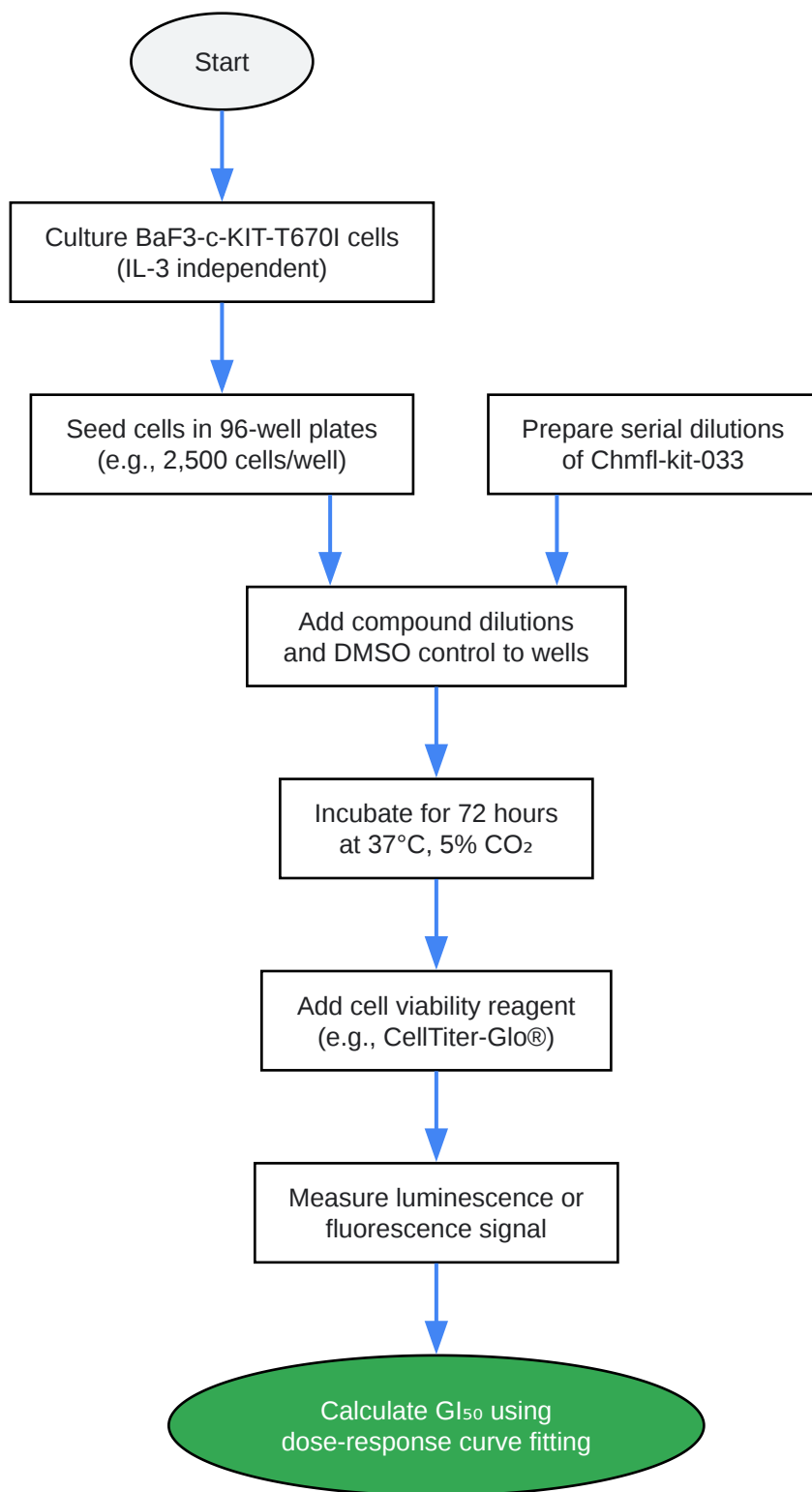
Introduction

The c-KIT proto-oncogene, a receptor tyrosine kinase, is a critical regulator of cellular processes including proliferation, survival, and differentiation.^{[1][2]} Dysregulation of c-KIT due to mutations is a key driver in various cancers, most notably Gastrointestinal Stromal Tumors (GISTs), where activating mutations are found in approximately 80-85% of cases.^{[1][2]} While first-line inhibitors are effective against common primary mutations, the emergence of secondary mutations, such as the T670I gatekeeper mutation, confers resistance and presents a significant clinical challenge. **Chmfl-kit-033** is a novel, selective kinase inhibitor developed to target the c-KIT T670I mutant, offering a promising therapeutic strategy for resistant GISTs.

Mechanism of Action

Chmfl-kit-033 functions as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors stabilize the inactive "DFG-out" conformation. This mode of action provides a high degree of selectivity for the target kinase. By binding to the inactive state of the c-KIT T670I mutant, **Chmfl-kit-033** effectively blocks the autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.





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References

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- 2. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
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